molecular formula C23H24BrNO5S B11057192 Ethyl 6-bromo-5-hydroxy-4-(morpholin-4-ylmethyl)-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-hydroxy-4-(morpholin-4-ylmethyl)-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate

Cat. No.: B11057192
M. Wt: 506.4 g/mol
InChI Key: HLHBZJMXQAJZRL-UHFFFAOYSA-N
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Description

ETHYL 6-BROMO-5-HYDROXY-4-(MORPHOLINOMETHYL)-2-[(PHENYLSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzofuran core, bromine, hydroxyl, morpholinomethyl, phenylsulfanyl, and ethyl ester functional groups

Preparation Methods

The synthesis of ETHYL 6-BROMO-5-HYDROXY-4-(MORPHOLINOMETHYL)-2-[(PHENYLSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzofuran core, followed by the introduction of the bromine and hydroxyl groups through bromination and hydroxylation reactions. The morpholinomethyl and phenylsulfanyl groups are then introduced via nucleophilic substitution reactions. Finally, the ethyl ester group is added through esterification reactions. Industrial production methods would likely involve optimizing these steps for higher yields and purity, using techniques such as flow chemistry and automated synthesis .

Chemical Reactions Analysis

ETHYL 6-BROMO-5-HYDROXY-4-(MORPHOLINOMETHYL)-2-[(PHENYLSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

    Esterification and Hydrolysis: The ethyl ester group can be hydrolyzed to a carboxylic acid or converted to other esters through transesterification reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM), catalysts like palladium on carbon (Pd/C), and bases like sodium hydroxide (NaOH). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

ETHYL 6-BROMO-5-HYDROXY-4-(MORPHOLINOMETHYL)-2-[(PHENYLSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-5-HYDROXY-4-(MORPHOLINOMETHYL)-2-[(PHENYLSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and hydroxyl groups can facilitate hydrogen bonding and van der Waals interactions, while the morpholinomethyl group can enhance solubility and bioavailability .

Comparison with Similar Compounds

Similar compounds to ETHYL 6-BROMO-5-HYDROXY-4-(MORPHOLINOMETHYL)-2-[(PHENYLSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE include:

Properties

Molecular Formula

C23H24BrNO5S

Molecular Weight

506.4 g/mol

IUPAC Name

ethyl 6-bromo-5-hydroxy-4-(morpholin-4-ylmethyl)-2-(phenylsulfanylmethyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H24BrNO5S/c1-2-29-23(27)21-19(14-31-15-6-4-3-5-7-15)30-18-12-17(24)22(26)16(20(18)21)13-25-8-10-28-11-9-25/h3-7,12,26H,2,8-11,13-14H2,1H3

InChI Key

HLHBZJMXQAJZRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C(=C21)CN3CCOCC3)O)Br)CSC4=CC=CC=C4

Origin of Product

United States

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